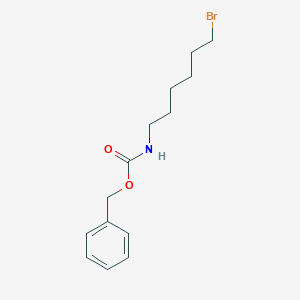

Benzyl (6-bromohexyl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

benzyl N-(6-bromohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO2/c15-10-6-1-2-7-11-16-14(17)18-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHBKEAMZCXXSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40570237 | |

| Record name | Benzyl (6-bromohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116784-97-5 | |

| Record name | Benzyl (6-bromohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-Bromohexyl)-carbamic acid benzyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl (6-bromohexyl)carbamate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl (B1604629) (6-bromohexyl)carbamate, a bifunctional molecule of significant interest in the field of medicinal chemistry and drug development. This document details its chemical structure, physicochemical properties, a representative synthetic protocol, and its application as a linker in the construction of targeted therapeutic agents.

Chemical Structure and Core Properties

Benzyl (6-bromohexyl)carbamate is a chemical compound featuring a carbamate (B1207046) functional group with a benzyl protecting group on one end and a bromohexyl chain on the other. This dual functionality makes it a valuable building block in organic synthesis, particularly as a linker molecule.

The chemical structure is as follows:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C14H20BrNO2 | [1][2] |

| Molecular Weight | 314.22 g/mol | [1][2] |

| CAS Number | 116784-97-5 | [1][2] |

| Appearance | White to off-white crystalline powder or solid | [3] |

| Melting Point | 49-53 °C | [3] |

| Purity | Typically >97% | [1] |

| Solubility | Soluble in methanol (B129727) and other common organic solvents. | |

| IUPAC Name | This compound | [2] |

| Synonyms | (6-Bromohexyl)carbamic Acid Benzyl Ester, 6-(N-Benzyloxycarbonylamino)hexyl Bromide, N-Cbz-6-bromohexylamine | [3][4] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the N-protection of 6-bromohexylamine with benzyl chloroformate. This reaction, a standard procedure for introducing the benzyloxycarbonyl (Cbz) protecting group, is outlined below.

Reaction Scheme:

Materials:

-

6-bromohexylamine hydrobromide or hydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

A suitable base (e.g., triethylamine (B128534), sodium bicarbonate, or sodium hydroxide)

-

An appropriate solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or a biphasic system with water)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381) and ethyl acetate)

Detailed Methodology:

-

Preparation of the Amine: If starting with the salt form (hydrobromide or hydrochloride) of 6-bromohexylamine, it must be neutralized to the free amine. This can be achieved by dissolving the salt in a biphasic mixture of an organic solvent (e.g., DCM) and an aqueous solution of a base (e.g., saturated sodium bicarbonate). The organic layer containing the free amine is then separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Carbamate Formation:

-

The free 6-bromohexylamine is dissolved in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C in an ice bath.

-

A base, such as triethylamine (typically 1.1 to 1.5 equivalents), is added to the stirred solution.

-

Benzyl chloroformate (typically 1.0 to 1.2 equivalents) is added dropwise to the cooled solution. The reaction mixture is stirred at 0 °C for a period of 1-2 hours and then allowed to warm to room temperature, with stirring continued for several hours to overnight.

-

-

Work-up and Purification:

-

The reaction is monitored for completion using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched by the addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed successively with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude this compound is then purified by silica gel column chromatography, typically using a gradient of ethyl acetate (B1210297) in hexane as the eluent.

-

-

Characterization: The purified product is characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and determination of its melting point to confirm its identity and purity.

Applications in Drug Development and Medicinal Chemistry

This compound serves as a versatile bifunctional linker in the synthesis of complex bioactive molecules. The carbamate group provides a stable linkage, while the terminal bromine atom on the hexyl chain acts as a reactive handle for further chemical modifications, such as nucleophilic substitution reactions.

A primary application of this and similar linkers is in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) .[5][6]

-

In ADCs , a linker connects a monoclonal antibody to a potent cytotoxic drug. The linker must be stable in circulation but allow for the release of the drug upon internalization into the target cancer cells.[7][8]

-

In PROTACs , a linker connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase, leading to the targeted degradation of the protein of interest.[5]

The diagram below illustrates a generalized workflow for the use of this compound as a linker in the synthesis of a hypothetical drug conjugate.

Conclusion

This compound is a valuable chemical entity for researchers and scientists in the field of drug development. Its defined structure and reliable reactivity make it an important tool for the synthesis of complex therapeutic agents. The experimental protocol provided herein, based on established chemical principles, offers a clear guide for its preparation. The continued exploration of its use as a linker in novel drug delivery systems underscores its significance in advancing medicinal chemistry.

References

- 1. Cbz-Protected Amino Groups [organic-chemistry.org]

- 2. N-CBZ-6-BROMO-HEXYLAMINE [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyl (6-bromohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl (B1604629) (6-bromohexyl)carbamate, a chemical compound relevant in various research and development applications. The document details its chemical and physical properties, outlines a general synthetic protocol, and includes safety and handling information.

Compound Data

Benzyl (6-bromohexyl)carbamate is a chemical compound with the CAS number 116784-97-5.[1] It is also known by several synonyms, including (6-Bromohexyl)carbamic Acid Benzyl Ester, 6-[N-(Carbobenzoxy)amino]hexyl Bromide, 6-(N-Cbz-amino)hexyl Bromide, and 6-(N-Benzyloxycarbonylamino)hexyl Bromide.[2] The compound typically appears as a white to almost white powder or crystal.[3]

Table 1: Quantitative Data for this compound

| Property | Value | References |

| Molecular Weight | 314.22 g/mol | [1][3] |

| Molecular Formula | C14H20BrNO2 | [1][3][4] |

| CAS Number | 116784-97-5 | [1][3][5] |

| Purity | >98.0% (HPLC) | [3][4] |

| Melting Point | 49.0 to 53.0 °C | [3] |

| Physical State | Solid (at 20°C) | [3] |

| MDL Number | MFCD08436190 | [1][3] |

| PubChem CID | 15222390 | [1] |

| Reaxys Registry Number | 6510349 | [3] |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively available in the provided search results, a general synthesis can be inferred from standard organic chemistry principles for carbamate (B1207046) formation. A plausible method involves the reaction of a protected amine with an alkyl halide.

General Synthesis of this compound:

A common method for forming a carbamate is through the reaction of an alcohol with an isocyanate, or by reacting a chloroformate with an amine. In the context of this molecule, a likely synthetic route involves the reaction of benzyl chloroformate with 6-bromohexylamine.

Materials:

-

6-bromohexylamine

-

Benzyl chloroformate

-

A suitable base (e.g., triethylamine (B128534) or pyridine)

-

An inert solvent (e.g., dichloromethane (B109758) or tetrahydrofuran)

Procedure:

-

Dissolve 6-bromohexylamine in the chosen inert solvent in a reaction vessel.

-

Cool the solution in an ice bath to 0°C.

-

Add the base to the solution.

-

Slowly add benzyl chloroformate to the reaction mixture while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Mandatory Visualizations

Caption: Generalized synthetic workflow for this compound.

Safety and Handling

This compound is classified with certain hazards. It is known to cause skin irritation (H315) and serious eye irritation (H319).[3][4][5]

Precautionary Statements:

-

Prevention: Wash skin thoroughly after handling.[3][5] Wear protective gloves, eye protection, and face protection.[3][5]

-

Response:

-

IF ON SKIN: Wash with plenty of water.[3][4][5] If skin irritation occurs, get medical advice or attention.[4][5] Take off contaminated clothing and wash it before reuse.[4][5]

-

IF IN EYES: Rinse cautiously with water for several minutes.[3][4] Remove contact lenses, if present and easy to do, and continue rinsing.[3][4] If eye irritation persists, get medical advice or attention.[3][4][5]

-

Storage: It is recommended to store this compound at room temperature, preferably in a cool and dark place below 15°C.[3]

In case of accidental exposure:

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4] Get medical advice if you feel unwell.[4]

-

Skin Contact: Take off all contaminated clothing immediately and wash the affected area with plenty of water.[5]

-

Eye Contact: Rinse with plenty of water.[5] If contact lenses are worn, remove them if possible.[5]

-

Ingestion: Rinse mouth and get medical attention.[5]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[4][5][6][7]

References

- 1. labsolu.ca [labsolu.ca]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 116784-97-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. merckmillipore.com [merckmillipore.com]

Benzyl (6-bromohexyl)carbamate synonyms and alternative names

Technical Dossier: Benzyl (B1604629) (6-bromohexyl)carbamate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Benzyl (6-bromohexyl)carbamate, a bifunctional organic molecule featuring a carbamate (B1207046) protecting group and a terminal alkyl bromide. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly for the introduction of a protected aminohexyl spacer arm in the development of chemical probes, ligands for affinity chromatography, and targeted drug delivery systems. This guide consolidates information on its nomenclature, physicochemical properties, and key identifiers.

Nomenclature and Identification

This compound is a specific chemical entity with several recognized synonyms and identifiers across various chemical databases and suppliers. The systematic naming and common abbreviations are crucial for accurate identification in literature and procurement.

Synonyms and Alternative Names:

-

(6-Bromohexyl)carbamic Acid Benzyl Ester[3]

-

N-(6-bromohexyl)carbamic acid (phenylmethyl) ester[2]

-

Benzyl 6-bromohexylcarbamate[2]

The abbreviations "Cbz" and "Z" are commonly used to denote the benzyloxycarbonyl protecting group, which is a key feature of this molecule.

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in experimental settings. The data presented below has been aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 116784-97-5 | [1][2][3][4] |

| Molecular Formula | C₁₄H₂₀BrNO₂ | [1][2][3][4] |

| Molecular Weight | 314.22 g/mol | [2][3][4] |

| Appearance | White to almost white powder or crystal | [2] |

| Melting Point | 43-45 °C or 49.0 to 53.0 °C | [2] |

| Boiling Point | 422.7 ± 38.0 °C (Predicted) | [2] |

| Density | 1.273 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in Methanol | [2][3] |

| Purity | Typically >97% or >98.0% (by HPLC) | [3][4] |

| Storage Temperature | Room Temperature, recommended in a cool and dark place (<15°C) | [2] |

| MDL Number | MFCD08436190 | [2][3] |

| PubChem CID | 15222390 | [3] |

Synthesis and Experimental Protocols

A generalized, plausible experimental workflow for its synthesis is outlined below.

Workflow: Synthesis of this compound

Caption: Plausible synthetic workflow for this compound.

Generalized Protocol (Schotten-Baumann conditions):

-

Reaction Setup: 6-Bromo-1-hexylamine hydrochloride is dissolved in a biphasic solvent system, such as dichloromethane (B109758) (DCM) and water. An excess of a base like sodium bicarbonate is added to neutralize the hydrochloride and the HCl generated during the reaction.

-

Acylation: The mixture is cooled in an ice bath (0 °C). Benzyl chloroformate is added dropwise to the vigorously stirred solution.

-

Reaction: The reaction is allowed to warm to room temperature and stirred for several hours (typically 2-12 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The organic layer is separated. The aqueous layer is extracted with additional DCM. The combined organic layers are washed sequentially with dilute acid (e.g., 1M HCl), water, and brine.

-

Isolation: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude material is purified by flash column chromatography on silica (B1680970) gel, typically using a gradient of ethyl acetate (B1210297) in hexanes, to afford the pure this compound.

Applications and Logical Relationships

The primary utility of this compound is as a bifunctional linker. The carbamate group serves as a stable, yet removable, protecting group for the amine, while the terminal bromide acts as a versatile electrophile for alkylation reactions.

Logical Relationship: Role as a Linker Molecule

References

An In-Depth Technical Guide to (6-Bromohexyl)carbamic Acid Benzyl Ester for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical overview of (6-Bromohexyl)carbamic acid benzyl (B1604629) ester, a bifunctional molecule of significant interest to researchers and professionals in drug development and chemical biology. This document outlines its core physical properties, provides detailed experimental protocols for its synthesis, and explores its application as a versatile linker in the burgeoning field of targeted protein degradation.

Core Physical and Chemical Properties

(6-Bromohexyl)carbamic acid benzyl ester, also known as benzyl N-(6-bromohexyl)carbamate, is a crystalline solid at room temperature.[1][2] Its bifunctional nature, possessing a reactive bromohexyl chain and a carbamate (B1207046) group protected by a benzyl moiety, makes it a valuable building block in organic synthesis. The benzyl carbamate (Cbz) group offers stability under various conditions and can be readily removed, while the terminal bromine atom allows for facile nucleophilic substitution.

A summary of its key physical properties is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₀BrNO₂ | [3] |

| Molecular Weight | 314.22 g/mol | [3] |

| CAS Number | 116784-97-5 | [3] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 49.0 - 53.0 °C | [2] |

| Solubility | Soluble in Methanol | |

| Boiling Point | Not readily available (decomposes) | |

| Density | Not readily available |

Synthesis Protocol: N-Benzyloxycarbonylation of 6-Bromohexylamine

The synthesis of (6-Bromohexyl)carbamic acid benzyl ester is typically achieved through the N-protection of 6-bromohexylamine with a benzyloxycarbonyl (Cbz) group. This reaction is a standard procedure in organic synthesis, and a general, adaptable protocol is provided below.

Materials:

-

6-Bromohexylamine hydrobromide (or the free base)

-

Benzyl chloroformate (Cbz-Cl) or Benzyl N-succinimidyl carbonate (Cbz-OSu)

-

Base (e.g., Sodium bicarbonate, Sodium carbonate, or Triethylamine)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system with water)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl acetate)

Procedure:

-

Dissolution of Amine: Dissolve 6-bromohexylamine hydrobromide (1.0 equivalent) in the chosen solvent system. If using the hydrobromide salt, add an appropriate amount of base (typically 2.0-2.5 equivalents) to neutralize the acid and deprotonate the amine. If starting with the free base, 1.0-1.2 equivalents of base are sufficient.

-

Addition of Cbz Reagent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (1.05-1.2 equivalents) dropwise to the stirred solution, ensuring the temperature remains below 10 °C. Alternatively, benzyl N-succinimidyl carbonate can be used, often at room temperature.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up:

-

Quench the reaction with water.

-

If a biphasic system was used, separate the organic layer. If a single organic solvent was used, add water and extract the product into an organic solvent like ethyl acetate (B1210297) or dichloromethane.

-

Wash the organic layer sequentially with a weak acid (e.g., 1M HCl, to remove excess unreacted amine), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product. Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure (6-Bromohexyl)carbamic acid benzyl ester.

Application in Targeted Protein Degradation: Synthesis of PROTACs

A significant application for (6-Bromohexyl)carbamic acid benzyl ester is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5] The linker component of a PROTAC is crucial for its efficacy, and this molecule provides a versatile scaffold for linker synthesis.[2][4]

The bromohexyl moiety serves as an electrophilic handle that can be coupled to a nucleophilic group (e.g., an amine or phenol) on either a ligand for the protein of interest (POI) or a ligand for an E3 ligase. The Cbz-protected amine at the other end of the linker can be deprotected to reveal a primary amine, which can then be coupled to the other binding moiety.

Below is a conceptual workflow for the utilization of (6-Bromohexyl)carbamic acid benzyl ester in PROTAC synthesis.

Caption: Workflow for PROTAC synthesis.

The following diagram illustrates the general mechanism of action of a PROTAC molecule.

Caption: PROTAC Mechanism of Action.

References

In-Depth Technical Guide: Physicochemical Properties of 6-(N-Benzyloxycarbonylamino)hexyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting point of 6-(N-Benzyloxycarbonylamino)hexyl Bromide, a key physicochemical property for its characterization and use in research and development. This document includes tabulated data, a comprehensive experimental protocol for melting point determination, and a visual representation of the experimental workflow.

Quantitative Data: Melting Point

The melting point of a substance is a critical physical constant used for identification and purity assessment. Below is a summary of the reported melting point for 6-(N-Benzyloxycarbonylamino)hexyl Bromide, also known as Benzyl (6-bromohexyl)carbamate.

| Parameter | Value | Source |

| Melting Point | 52 °C | [1] |

| Melting Point Range | 49.0 - 53.0 °C | [2] |

Experimental Protocol: Melting Point Determination

The following protocol outlines a standard method for determining the melting point of a crystalline solid like 6-(N-Benzyloxycarbonylamino)hexyl Bromide using a capillary melting point apparatus. This procedure is based on established pharmacopeial and laboratory methodologies.[1][3][4]

2.1. Objective: To accurately determine the melting range of 6-(N-Benzyloxycarbonylamino)hexyl Bromide.

2.2. Materials and Apparatus:

-

6-(N-Benzyloxycarbonylamino)hexyl Bromide sample

-

Capillary melting point tubes (one end sealed)

-

Melting point apparatus (e.g., Mel-Temp, SRS DigiMelt, or similar)

-

Mortar and pestle or spatula for sample grinding

-

Long glass tube for packing (optional)

-

Thermometer or digital temperature probe calibrated with certified reference standards

2.3. Sample Preparation:

-

Ensure the 6-(N-Benzyloxycarbonylamino)hexyl Bromide sample is completely dry. If necessary, dry the sample in a desiccator over a suitable drying agent.[1]

-

Place a small amount of the crystalline sample on a clean, dry surface.

-

Using a spatula or mortar and pestle, carefully grind the sample into a fine powder. This ensures uniform packing and heat transfer.[3]

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the powder into the tube.[3]

-

Invert the capillary tube and tap it gently on a hard surface to cause the powder to fall to the sealed end.[4]

-

Alternatively, drop the capillary tube (sealed end down) through a long, narrow glass tube to pack the sample tightly at the bottom.[4][5]

-

Repeat steps 4-6 until the packed sample has a height of 2-3 mm. Consistent sample height is crucial for reproducible results.[1][6]

2.4. Procedure:

-

Initial Rapid Determination (Optional): If the approximate melting point is unknown, a preliminary rapid determination can be performed. Heat the sample at a fast rate (e.g., 10-20 °C per minute) to get an approximate melting range. Allow the apparatus to cool before performing an accurate determination.[2][3]

-

Accurate Determination:

-

Set the starting temperature of the melting point apparatus to approximately 15-20 °C below the expected melting point (e.g., around 30-35 °C for this compound).[3][7]

-

Insert the packed capillary tube into the sample holder of the apparatus.[3]

-

Begin heating at a rate of approximately 10 °C per minute until the temperature is about 5 °C below the expected melting point.[1][3]

-

Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the heating block.[2][3]

-

Observe the sample continuously through the magnifying lens.

-

Record the temperature at which the first drop of liquid is observed. This is the onset of melting.[3]

-

Continue heating at the slow rate and record the temperature at which the last solid crystal melts into a clear liquid. This is the completion of melting.[3]

-

The recorded range between the onset and completion of melting is the melting point range of the sample.

-

2.5. Data Interpretation: A sharp melting point range (typically 0.5-2 °C) is indicative of a pure compound. A broad melting range often suggests the presence of impurities.[2]

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the determination of the melting point for a solid organic compound.

Caption: Workflow for Melting Point Determination.

References

Solubility Profile of Benzyl (6-bromohexyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Benzyl (6-bromohexyl)carbamate, a key intermediate in synthetic organic chemistry and drug discovery. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this document outlines the known qualitative solubility, provides a detailed experimental protocol for determining precise solubility values, and contextualizes its importance in synthetic workflows.

Quantitative Solubility Data

A thorough review of scientific databases and chemical supplier information reveals a lack of specific quantitative solubility data for this compound in various organic solvents. The available information is qualitative, indicating its general solubility in methanol.[1] To facilitate further research and application of this compound, a standardized experimental approach for solubility determination is essential.

Table 1: Qualitative and Experimentally Determinable Solubility of this compound

| Solvent | Chemical Formula | Solubility (Qualitative) | Temperature (°C) | Citation(s) |

| Methanol | CH₃OH | Soluble | Not Specified | [1] |

| Other Organic Solvents | - | Data not available | - | - |

Note: The lack of quantitative data underscores the necessity for experimental determination to guide its use in chemical synthesis and formulation development.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

A widely accepted and robust method for determining the thermodynamic solubility of a compound is the isothermal shake-flask method. The following protocol is a standard procedure that can be readily adapted for this compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature orbital shaker/incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker.

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a short period to permit the settling of the excess solid.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility of this compound in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Application in Synthetic Chemistry: A Workflow Example

This compound is a valuable bifunctional molecule. The bromo- functionality allows for nucleophilic substitution or cross-coupling reactions, while the carbamate (B1207046) serves as a protecting group for the amine, which can be deprotected in a later step. This makes it a useful building block for the synthesis of more complex molecules, such as ligands for biological targets or precursors for PROTACs (Proteolysis Targeting Chimeras).

Synthesis of a Secondary Amine via Nucleophilic Substitution

The following diagram illustrates a general synthetic workflow where this compound is used to introduce a protected aminohexyl linker to a primary amine, followed by deprotection to yield the final secondary amine.

Caption: A general two-step synthetic workflow involving this compound.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination and application. For researchers and drug development professionals, obtaining precise solubility data is a critical first step in harnessing the full potential of this versatile chemical intermediate.

References

An In-depth Technical Guide on the Spectral Data of Benzyl (6-bromohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Benzyl (6-bromohexyl)carbamate, a key intermediate in various synthetic applications. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a plausible experimental protocol for its synthesis and purification. The information presented herein is curated for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Spectral Data Summary

The following tables summarize the expected quantitative spectral data for this compound. This data is compiled based on the analysis of structurally similar compounds and general principles of spectroscopy.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.35 | m | 5H | Ar-H |

| ~5.10 | s | 2H | -O-CH₂ -Ph |

| ~4.85 | br s | 1H | -NH - |

| ~3.40 | t | 2H | -CH₂ -Br |

| ~3.15 | q | 2H | -NH-CH₂ - |

| ~1.85 | p | 2H | -CH₂-CH₂ -CH₂Br |

| ~1.50 | m | 2H | -NH-CH₂-CH₂ - |

| ~1.40 | m | 2H | -CH₂-CH₂ -CH₂-CH₂Br |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Multiplicities are abbreviated as follows: s = singlet, t = triplet, q = quartet, p = pentet, m = multiplet, br s = broad singlet.

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~156.5 | C =O (Carbamate) |

| ~136.7 | Ar-C (quaternary) |

| ~128.5 | Ar-C H |

| ~128.1 | Ar-C H |

| ~128.0 | Ar-C H |

| ~66.7 | -O-C H₂-Ph |

| ~41.0 | -NH-C H₂- |

| ~33.8 | -C H₂-Br |

| ~32.5 | -CH₂-C H₂-CH₂Br |

| ~29.5 | -NH-CH₂-C H₂- |

| ~27.8 | -CH₂-C H₂-CH₂-CH₂Br |

| ~25.2 | -NH-CH₂-CH₂-C H₂- |

Solvent: CDCl₃

Table 3: IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3320 | N-H Stretch |

| ~3030 | Aromatic C-H Stretch |

| ~2930, ~2860 | Aliphatic C-H Stretch |

| ~1695 | C=O Stretch (Carbamate) |

| ~1530 | N-H Bend |

| ~1250 | C-O Stretch |

| ~740, ~700 | Aromatic C-H Bend (out-of-plane) |

| ~650 | C-Br Stretch |

Table 4: Mass Spectrometry (MS) Data (Predicted)

| m/z | Ion |

| 315/317 | [M+H]⁺ (isotopic pattern for Br) |

| 314/316 | [M]⁺ (isotopic pattern for Br) |

| 234 | [M - Br]⁺ |

| 108 | [C₇H₈O]⁺ (benzyl fragment) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound. This procedure is based on established methods for the N-benzyloxycarbonylation of primary amines.

Synthesis of this compound

-

Materials:

-

6-Bromo-1-aminohexane

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (NEt₃)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

To a solution of 6-bromo-1-aminohexane (1.0 equivalent) in dichloromethane (DCM) at 0 °C is added a solution of sodium bicarbonate (1.2 equivalents) in water.

-

Benzyl chloroformate (1.1 equivalents) is added dropwise to the vigorously stirred biphasic mixture.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the organic layer is separated, and the aqueous layer is extracted with DCM (2 x 20 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (1 x 30 mL) and brine (1 x 30 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica (B1680970) gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to afford this compound as a white solid or pale yellow oil.

-

Spectral Analysis Protocols

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.

-

IR Spectroscopy: IR spectra are recorded on an FTIR spectrometer. Liquid samples are analyzed as a thin film on NaCl plates, while solid samples are analyzed as KBr pellets.

-

Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer.

Visualizations

Diagram 1: Synthetic Workflow

Caption: Synthetic workflow for this compound.

Diagram 2: Logical Relationship of Spectral Analyses

The Carbobenzyloxy Group: A Technical Guide to the Protection of Hexylamines

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, particularly in the development of complex molecules such as pharmaceuticals, the use of protecting groups is a fundamental and indispensable strategy. The ability to selectively mask a reactive functional group while transformations are carried out elsewhere in the molecule is paramount to achieving high yields and avoiding unwanted side reactions. Among the myriad of protecting groups for amines, the carbobenzyloxy (Cbz or Z) group holds a place of historical significance and enduring utility. This technical guide provides an in-depth exploration of the discovery, history, and application of the Cbz group, with a specific focus on the protection of hexylamines. Detailed experimental protocols for both the protection and deprotection of hexylamine (B90201) are provided, along with quantitative data and visualizations to aid in the practical application of these methods.

Historical Context: A Paradigm Shift in Synthesis

The landscape of peptide chemistry was irrevocably changed in 1932 when Max Bergmann and Leonidas Zervas introduced the carbobenzyloxy group.[1][2] Prior to their work, the synthesis of peptides was a formidable challenge, often leading to uncontrolled polymerization and complex mixtures of products. The inability to selectively protect the amino group of one amino acid while activating its carboxyl group for coupling with another hindered the rational construction of defined peptide sequences.[1]

Bergmann and Zervas's innovation was the use of benzyl (B1604629) chloroformate to introduce the Cbz group, a robust yet readily cleavable protecting group for amines.[1][2] The Cbz group proved to be exceptionally well-suited for this purpose due to its stability under a wide range of reaction conditions, including those required for peptide bond formation.[1] Crucially, they also developed a mild and efficient method for its removal: catalytic hydrogenation.[1] This process, which involves reacting the Cbz-protected amine with hydrogen gas in the presence of a palladium catalyst, regenerates the free amine while producing toluene (B28343) and carbon dioxide as benign byproducts. This orthogonal deprotection strategy, which leaves the newly formed peptide bonds intact, ushered in a new era of controlled, stepwise peptide synthesis and laid the foundational groundwork for modern peptide chemistry and drug discovery.[1] While its origins lie in peptide synthesis, the utility of the Cbz group was quickly recognized and adopted for the protection of a wide variety of amines, including simple alkylamines like hexylamine, in multi-step organic synthesis.[3][4]

Synthesis of N-Cbz Protected Hexylamine

The most common and straightforward method for the synthesis of N-Cbz protected hexylamine (benzyl N-hexylcarbamate) is the reaction of hexylamine with benzyl chloroformate (Cbz-Cl) under basic conditions. This reaction, often referred to as a Schotten-Baumann reaction, proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the benzyl chloroformate. A base is required to neutralize the hydrochloric acid generated during the reaction.

A variety of conditions have been developed to effect this transformation, with modifications aimed at improving yields, simplifying purification, and employing more environmentally benign solvents.

Experimental Protocols for N-Cbz Protection of Hexylamine

Protocol 1: Classical Schotten-Baumann Conditions

This protocol is a widely used and reliable method for the N-Cbz protection of primary amines.

-

Reaction Scheme:

-

Materials:

-

Hexylamine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO3)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

-

Procedure: [2]

-

In a round-bottom flask, dissolve hexylamine (1.0 eq) in a 2:1 mixture of THF and water.

-

Add sodium bicarbonate (2.0 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 20 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate in vacuo.

-

Purify the resulting residue by silica (B1680970) gel column chromatography using a mixture of ethyl acetate and hexane (B92381) as the eluent.

-

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 90% | [2] |

| Reaction Time | 20 hours | [2] |

| Temperature | 0 °C to room temperature | [2] |

Protocol 2: Green Chemistry Approach in Water

This environmentally friendly protocol utilizes water as the solvent, avoiding the need for organic solvents in the reaction medium.[5]

-

Reaction Scheme:

-

Materials:

-

Hexylamine

-

Benzyl chloroformate (Cbz-Cl)

-

Water

-

Ethyl acetate (EtOAc)

-

-

Procedure: [5]

-

In a flask, add hexylamine (1 mmol) and benzyl chloroformate (1.05 mmol).

-

Add distilled or tap water (3 mL) to the mixture.

-

Stir the mixture vigorously at room temperature. The reaction is typically rapid for aliphatic amines.

-

Monitor the reaction by TLC. For hexylamine, the reaction is expected to be complete in a short time (typically 2-10 minutes for aliphatic amines).

-

After completion, add water (10 mL) and extract the mixture with ethyl acetate (2 x 5 mL).

-

Combine the organic extracts, concentrate, and purify the residue by silica gel column chromatography (hexane-EtOAc, 19:1).

-

-

Quantitative Data for Similar Aliphatic Amines:

| Amine | Time (min) | Yield (%) | Reference |

| n-Butylamine | 2 | 96 | [5] |

| Cyclohexylamine | 5 | 95 | [5] |

| n-Octylamine | 3 | 94 | [5] |

Based on these results, the N-Cbz protection of hexylamine under these conditions is expected to be rapid and high-yielding.

Visualization of the N-Cbz Protection Workflow

Caption: General workflow for the synthesis of N-Cbz-hexylamine.

Deprotection of N-Cbz Protected Hexylamine

The removal of the Cbz group is a critical step to liberate the free amine for subsequent reactions. The choice of deprotection method depends on the presence of other functional groups in the molecule. The two most common methods are catalytic hydrogenolysis and acidic cleavage.

Experimental Protocols for N-Cbz Deprotection

Protocol 1: Catalytic Hydrogenolysis

This is the most common and often the cleanest method for Cbz deprotection. It proceeds under mild conditions and is compatible with a wide range of functional groups.

-

Reaction Scheme:

-

Materials:

-

N-Cbz-hexylamine

-

Palladium on carbon (10% Pd/C)

-

Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)

-

Hydrogen gas (H2) source (e.g., balloon or Parr hydrogenator)

-

Celite

-

-

Procedure:

-

Dissolve N-Cbz-hexylamine (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the starting material) to the solution.

-

Evacuate the flask and backfill with hydrogen gas. Maintain a hydrogen atmosphere (e.g., with a balloon) or use a Parr hydrogenator.

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude hexylamine, which can be purified further if necessary.

-

-

Quantitative Data for a Similar Substrate (N-Cbz-octylamine):

| Parameter | Value |

| Yield | 95% |

| Reaction Time | 3 min |

| Conditions | NaBH4, 10% Pd-C, MeOH, rt |

Note: The use of NaBH4 with Pd/C in methanol is a form of transfer hydrogenolysis that generates hydrogen in situ and can lead to very rapid deprotection times.

Protocol 2: Catalytic Transfer Hydrogenation

This method avoids the need for a hydrogen gas cylinder by using a hydrogen donor, such as ammonium (B1175870) formate (B1220265).

-

Reaction Scheme:

-

Materials:

-

N-Cbz-hexylamine

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate

-

Methanol (MeOH)

-

-

Procedure:

-

To a stirred suspension of N-Cbz-hexylamine (3 mmol) and an equal weight of 10% Pd/C in dry methanol (20 mL), add anhydrous ammonium formate (15 mmol) in a single portion under a nitrogen atmosphere.

-

Stir the resulting reaction mixture at reflux temperature.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction and filter the catalyst through a Celite pad, washing with chloroform.

-

Combine the organic filtrates and evaporate under reduced pressure to afford the desired hexylamine.

-

-

Quantitative Data for a Similar Substrate (N-Cbz-cyclohexylamine):

| Parameter | Value |

| Yield | 94% |

| Reaction Time | 10 min |

| Conditions | Ammonium formate, 10% Pd-C, MeOH, reflux |

Visualization of the Deprotection and Synthetic Cycle

Caption: The cycle of N-Cbz protection and deprotection in multi-step synthesis.

Applications in Drug Development and Organic Synthesis

N-Cbz protected hexylamine serves as a crucial intermediate in multi-step organic synthesis, allowing for the modification of other parts of a molecule without interference from the nucleophilic amino group. The protection of simple alkylamines like hexylamine is a common strategy when these moieties are to be incorporated into larger, more complex molecules, such as active pharmaceutical ingredients (APIs).

The Cbz group's stability to a wide range of reagents, including many oxidizing and reducing agents, as well as its orthogonality to other common protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), makes it a versatile tool for synthetic chemists.[2] For example, a molecule containing both a Cbz-protected amine and a Boc-protected amine can have the Boc group selectively removed with acid, leaving the Cbz group intact for a subsequent deprotection step under hydrogenolysis conditions. This strategic protection and deprotection allows for the precise and controlled assembly of complex molecular architectures.

Conclusion

The discovery of the carbobenzyloxy protecting group by Bergmann and Zervas was a landmark achievement in organic chemistry, enabling the rational synthesis of peptides and revolutionizing the field.[1] The principles they established have had a lasting impact, and the Cbz group remains a widely used and reliable tool for the protection of amines in a variety of synthetic contexts. For simple alkylamines like hexylamine, the Cbz group provides a robust and versatile means of protection, allowing for its incorporation into complex molecular targets through multi-step synthetic sequences. The straightforward and high-yielding protocols for both the introduction and removal of the Cbz group, as detailed in this guide, ensure its continued relevance and application in modern research and development.

References

Role of the benzyloxycarbonyl group in amine protection

An In-Depth Technical Guide to the Benzyloxycarbonyl (Cbz) Group in Amine Protection

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful organic synthesis. Among these, the benzyloxycarbonyl (Cbz or Z) group holds a significant place, particularly for the protection of amines. Introduced in the 1930s by Leonidas Zervas and Max Bergmann, the Cbz group was pivotal in the advancement of controlled peptide synthesis.[1][2] Its continued relevance in modern synthesis, from peptide chemistry to the development of complex pharmaceuticals, is a testament to its reliability and versatility.[3][4]

This technical guide provides a comprehensive overview of the core principles of Cbz protection, including its introduction, stability, and the various methods for its removal. Detailed experimental protocols, comparative data, and workflow visualizations are presented to equip researchers with the practical knowledge needed for its effective implementation.

Core Function and Strategic Advantages

The primary function of the Cbz group is to temporarily mask the nucleophilicity of amines by converting them into significantly less reactive carbamates.[2][5] This protection is crucial to prevent unwanted side reactions during subsequent synthetic transformations such as peptide couplings, acylations, and alkylations.[2]

Key advantages of the Cbz group include:

-

Robust Stability: Cbz-protected amines exhibit stability across a broad range of reaction conditions, including basic and mildly acidic media.[2][4]

-

Enhanced Crystallinity: The introduction of the Cbz group often improves the crystallinity of synthetic intermediates, which can simplify purification by recrystallization.[2][4][6]

-

Orthogonality: A defining characteristic of the Cbz group is its unique cleavage pathway, primarily via catalytic hydrogenolysis. This makes it orthogonal to acid-labile protecting groups like tert-butyloxycarbonyl (Boc) and base-labile groups such as 9-fluorenylmethyloxycarbonyl (Fmoc), a critical feature for multi-step synthetic strategies.[2][7][8]

Introduction of the Cbz Group: N-Protection

The most prevalent method for the introduction of the Cbz group is the reaction of an amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[7][9] The base is essential to neutralize the hydrochloric acid generated during the reaction.[9]

Experimental Protocols for Cbz Protection

Below are detailed protocols for the N-protection of amines using the Cbz group under various conditions.

Protocol 1: Standard Cbz Protection of an Amine [7]

-

Materials: Starting material (amine), Tetrahydrofuran (THF), Water, Sodium bicarbonate (NaHCO₃), Benzyl chloroformate (Cbz-Cl), Ethyl acetate (B1210297) (AcOEt), Brine.

-

Procedure:

-

Dissolve the amine (1.0 equiv) in a 2:1 mixture of THF and water.

-

Add sodium bicarbonate (2.0 equiv).

-

Cool the mixture to 0 °C.

-

Slowly add benzyl chloroformate (1.5 equiv).

-

Allow the reaction to warm to room temperature and stir for 20 hours.

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate in vacuo.

-

Purify the residue by silica (B1680970) gel column chromatography.

-

Protocol 2: Cbz Protection of a Primary Amine [8]

-

Materials: Primary amine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃), Dioxane/water mixture or Dichloromethane (DCM).

-

Procedure:

-

Dissolve the primary amine in the chosen solvent system.

-

Add an aqueous solution of the base.

-

Cool the mixture to 0 °C.

-

Slowly add 1.1 equivalents of Cbz-Cl.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

-

Protocol 3: Environmentally Benign Cbz Protection in Water [10]

-

Materials: Amine, Benzyl chloroformate (Cbz-Cl), Water, Ethyl acetate (EtOAc).

-

Procedure:

-

Add the amine (1 mmol) and water (3 mL) to a flask.

-

Add benzyl chloroformate (1.05 mmol) to the mixture.

-

Stir vigorously at room temperature for the time specified by monitoring (typically 2-10 minutes for aliphatic amines).

-

Upon completion, add water (10 mL) and extract with ethyl acetate.

-

Concentrate the organic phase and purify by column chromatography.

-

Cleavage of the Cbz Group: Deprotection Strategies

A significant advantage of the Cbz group is the variety of methods available for its removal, allowing for flexibility in synthetic design. The choice of deprotection method is critical and depends on the substrate's molecular architecture and the presence of other functional groups.[3]

Catalytic Hydrogenolysis

This is the most common and mildest method for Cbz deprotection, valued for its high efficiency and clean byproducts (toluene and carbon dioxide).[3][11] The reaction involves the cleavage of the benzyl C-O bond by hydrogen in the presence of a palladium catalyst.[3][9]

Protocol 4: Standard Hydrogenolysis with H₂ Gas [3]

-

Materials: Cbz-protected amine, 10% Palladium on carbon (Pd/C), Solvent (e.g., methanol (B129727), ethanol, or ethyl acetate).

-

Procedure:

-

Dissolve the Cbz-protected amine (1.0 equiv) in a suitable solvent.

-

Add 10% Pd/C (typically 5-10 mol%).

-

Place the reaction mixture under a hydrogen (H₂) atmosphere using a balloon or hydrogenation apparatus.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate to obtain the deprotected amine.

-

Protocol 5: Transfer Hydrogenation with Ammonium (B1175870) Formate (B1220265) [3] This method is a safer alternative to using hydrogen gas.

-

Materials: Cbz-protected amine, 10% Pd/C, Ammonium formate, Solvent (methanol or ethanol).

-

Procedure:

-

Dissolve the Cbz-protected amine (1.0 equiv) in methanol or ethanol.

-

Add 10% Pd/C (5-10 mol%).

-

Add ammonium formate (3-5 equiv).

-

Stir the mixture at room temperature or with gentle heating until completion.

-

Filter through Celite® to remove the catalyst and concentrate the filtrate.

-

Acid-Mediated Cleavage

For substrates containing functional groups sensitive to hydrogenation (e.g., alkenes, alkynes, or certain sulfur-containing groups), acidic cleavage provides a valuable alternative.[3][11]

Protocol 6: Cleavage with HBr in Acetic Acid [3][11]

-

Materials: Cbz-protected compound, 33% Hydrogen bromide in acetic acid (HBr/AcOH), Diethyl ether.

-

Procedure:

-

Dissolve the Cbz-protected compound in glacial acetic acid.

-

Add a solution of 33% HBr in acetic acid.

-

Stir the mixture at room temperature for 2 to 16 hours.

-

Precipitate the amine hydrobromide salt by adding cold diethyl ether.

-

Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

-

Lewis Acid-Mediated Cleavage

Recent methods have employed Lewis acids for Cbz deprotection, offering high selectivity and functional group tolerance.[12]

Protocol 7: Cleavage with Aluminum Chloride in HFIP [12]

-

Materials: Cbz-protected amine, Aluminum chloride (AlCl₃), 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), Dichloromethane (CH₂Cl₂), Aqueous sodium bicarbonate (NaHCO₃).

-

Procedure:

-

Dissolve the Cbz-protected amine (1 equiv) in HFIP (4 mL).

-

Add AlCl₃ (3 equiv) at room temperature.

-

Stir the suspension for 2 to 16 hours.

-

Dilute with CH₂Cl₂ (20 mL) to obtain a clear solution.

-

Quench the reaction with aqueous NaHCO₃ (20 mL) and extract with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and evaporate.

-

Purify the crude product by column chromatography.

-

Quantitative Data Summary

The following tables summarize quantitative data for the protection and deprotection of amines using the benzyloxycarbonyl group, compiled from various cited experimental protocols.

Table 1: Cbz Protection of Amines - Reaction Conditions and Yields

| Protocol No. | Substrate Type | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | General Amine | Cbz-Cl, NaHCO₃ | THF/H₂O (2:1) | 0 to RT | 20 | 90 | [7] |

| 2 | Primary Amine | Cbz-Cl, NaHCO₃/Na₂CO₃ | Dioxane/H₂O | 0 to RT | - | High | [8] |

| 3 | Aliphatic Amine | Cbz-Cl | Water | RT | 0.08 - 0.17 | 90-95 | [10] |

| 3 | Aromatic Amine | Cbz-Cl | Water | RT | 1.5 - 2 | 88-92 | [10] |

| - | Aniline | Cbz-Cl, PEG-400 | PEG-400 | RT | 0.5 | 95 | [13] |

Table 2: Cbz Deprotection - Reaction Conditions and Yields

| Method | Protocol No. | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Hydrogenolysis (H₂) | 4 | 10% Pd/C, H₂ | Methanol | 60 | 40 | - | [7] |

| Transfer Hydrogenation | 5 | 10% Pd/C, NH₄HCO₂ | Methanol | RT | - | High | [3] |

| Acidic Cleavage | 6 | 33% HBr/AcOH | Acetic Acid | RT | 2 - 16 | - | [3][11] |

| Lewis Acid Cleavage | 7 | AlCl₃, HFIP | HFIP | RT | 2 - 16 | 80-95 | [12] |

| Nucleophilic Cleavage | - | 2-Mercaptoethanol, K₃PO₄ | DMAc | 75 | - | High | [14] |

Note: Yields are highly substrate-dependent. The provided data are representative examples from the literature.

Conclusion

The benzyloxycarbonyl protecting group remains an indispensable tool in modern organic synthesis. Its robust nature, ease of introduction, and versatile deprotection methods, particularly its orthogonality to other common protecting groups, make it a strategic choice for the synthesis of complex molecules.[2][4] From its historical roots in peptide chemistry to its current applications in drug development, a thorough understanding of the Cbz group's properties and associated experimental protocols is essential for researchers and scientists aiming to achieve their synthetic goals efficiently and selectively.[1][15]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Protective Groups [organic-chemistry.org]

- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. ijacskros.com [ijacskros.com]

- 11. benchchem.com [benchchem.com]

- 12. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Cbz-Protected Amino Groups [organic-chemistry.org]

- 15. nbinno.com [nbinno.com]

The Chemistry and Application of Carbamate Linkers in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamate (B1207046) linkers have emerged as a cornerstone in the field of bioconjugation, particularly in the design of targeted therapeutics like antibody-drug conjugates (ADCs).[1] Their versatility, offering a balance between stability in systemic circulation and controlled payload release at the target site, makes them a critical component in the development of effective and safe bioconjugates.[1][2] An ideal linker must prevent premature drug release to avoid off-target toxicity while ensuring efficient cleavage upon reaching the intended physiological environment.[1] This guide provides a comprehensive technical overview of carbamate linkers, detailing their chemistry, cleavage mechanisms, stability profiles, and the experimental protocols essential for their evaluation.

Core Concepts of Carbamate Linkers

Carbamate linkages are formed by the reaction of an isocyanate with an alcohol or the reaction of a chloroformate with an amine. In the context of bioconjugation, they are frequently employed to connect a therapeutic payload to a biomolecule, such as an antibody. The stability and cleavage of the carbamate bond can be finely tuned by modifying its chemical structure, allowing for the design of linkers that respond to specific biological triggers.

Mechanisms of Carbamate Linker Cleavage

The release of a payload from a carbamate-linked bioconjugate is typically triggered by one of two primary mechanisms: enzymatic cleavage or pH-dependent hydrolysis.[1][2]

1. Enzymatically-Cleavable Carbamate Linkers: These linkers are designed to be substrates for enzymes that are overexpressed in the target tissue, such as the lysosomal protease cathepsin B in tumor cells.[1][2] A prominent example is the valine-citrulline p-aminobenzyl carbamate (Val-Cit-PABC) linker.[1][2] Upon internalization of the ADC into a cancer cell, cathepsin B cleaves the dipeptide, initiating a self-immolative 1,6-elimination of the PABC spacer to release the unmodified drug.[1][3]

2. pH-Sensitive Carbamate Linkers: The stability of certain carbamate linkers is pH-dependent.[1][2] These are engineered to be stable at the physiological pH of blood (7.4) but undergo hydrolysis in the more acidic environments of endosomes (pH 5-6) and lysosomes (pH 4.5-5.0).[1][4] This pH differential is a key trigger for payload release in targeted drug delivery. For instance, benzylic N-acyl carbamates have been shown to be stable in plasma but release over 80% of the drug within 24 hours at pH 5.5.[5][6]

Quantitative Data on Carbamate Linker Stability

The stability of carbamate linkers is a critical parameter that is typically evaluated by measuring their half-life (t½) or the percentage of drug release over time in various biological media.[1][2] The following tables summarize quantitative data on the stability of different carbamate linkers from several studies.

| Linker Type | Model System/Drug | Medium | Condition | Half-life (t½) / % Release | Reference |

| Val-Cit-PABC | Uncialamycin | Human Serum | 24 h | Stable | [2] |

| Val-Cit-PABC | Uncialamycin | Mouse Serum | 24 h | 100% release | [2] |

| m-amide-PABC (MA-PABC) | Uncialamycin | Mouse Serum | 24 h | Dramatically improved stability vs. Val-Cit-PABC | [2] |

| N-(2-aminoethyl)-m-amide-PABC | Uncialamycin | Mouse Serum | 24 h | 3% hydrolysis | [2] |

| Benzylic N-acyl carbamate | - | Plasma | - | Stable | [2] |

| Benzylic N-acyl carbamate | - | Buffer | pH 5.5 (24 h) | > 80% release | [2] |

| Carbonate | SN-38 | Serum | - | ~36 h | [2] |

| Dipeptide Linker | Relative Cleavage Rate Compared to Val-Cit | Reference |

| Val-Cit | 1x | [7] |

| Val-Ala | ~0.5x | [7] |

| Phe-Lys | ~30x | [7] |

Experimental Protocols

Accurate assessment of linker stability and cleavage is crucial for the development of effective and safe bioconjugates.[1] Below are detailed methodologies for key experiments.

Protocol 1: Plasma Stability Assay

Objective: To determine the stability of a linker-drug conjugate in plasma from different species (e.g., human, mouse).

Materials:

-

Linker-drug conjugate

-

Human and/or mouse plasma

-

Suitable solvent for stock solution (e.g., DMSO)

-

High-speed centrifuge

-

HPLC or LC-MS system

Procedure:

-

Prepare a stock solution of the linker-drug conjugate in a suitable solvent.

-

Incubate the linker-drug conjugate at a final concentration (e.g., 10 µM) in plasma at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

-

Quench the reaction by adding an equal volume of cold acetonitrile to precipitate plasma proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Analyze the supernatant by HPLC or LC-MS to quantify the intact conjugate and any released payload.

Protocol 2: Stability Assay at Different pH Values

Objective: To evaluate the stability of a linker-drug conjugate at different pH values, mimicking physiological and endosomal/lysosomal conditions.[8]

Materials:

-

Linker-drug conjugate

-

Buffer solutions at various pH values (e.g., pH 5.5, pH 7.4)

-

HPLC or LC-MS system

Procedure:

-

Prepare a stock solution of the linker-drug conjugate.[8]

-

Incubate the conjugate in the different pH buffer solutions at 37°C.[8]

-

At various time points, take aliquots from each incubation.

-

Analyze the samples by HPLC or LC-MS to measure the concentration of the intact conjugate and the released drug.[8]

Protocol 3: In Vitro Cathepsin B Cleavage Assay

Objective: To determine the kinetic parameters (Km and kcat) of cathepsin B for a specific ADC linker.[7]

Materials:

-

Recombinant Human Cathepsin B

-

ADC construct or fluorogenic substrate

-

Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)

-

Assay Buffer (e.g., 25 mM MES, pH 5.0)

-

Quenching Solution (e.g., Acetonitrile with internal standard)

-

LC-MS system or fluorescence plate reader

Procedure:

-

Enzyme Activation: Activate cathepsin B by incubating it in Activation Buffer.

-

Substrate Preparation: Prepare a series of dilutions of the ADC or fluorogenic substrate in Assay Buffer, with concentrations spanning approximately 0.1 to 10 times the expected Km value.[7]

-

Assay Setup: In a 96-well plate, add the activated cathepsin B solution to each well.

-

Initiate Reaction: Add the different concentrations of the substrate to the wells to start the reaction.

-

Analysis:

-

For ADC Constructs (LC-MS analysis): At multiple time points within the initial linear phase of the reaction, withdraw aliquots and quench the reaction. Analyze the samples to determine the concentration of the released payload.[7]

-

For Fluorogenic Substrates: Measure the increase in fluorescence over time using a fluorescence plate reader.

-

-

Data Analysis: Plot the initial reaction velocity (V₀) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 4: Synthesis of Mc-Val-Cit-PABC-PNP Activated Linker

Objective: To synthesize the activated linker Mc-Val-Cit-PABC-PNP for subsequent conjugation to a payload.[9]

Step 1: Synthesis of Fmoc-L-Citrulline

-

Protocol: L-Citrulline is reacted with 9-fluorenylmethyl-chloroformate (Fmoc-Cl) in the presence of a base like sodium bicarbonate in a solvent mixture such as water and THF. The reaction is stirred at room temperature for several hours.[9]

Step 2: Coupling of Fmoc-L-Citrulline to p-Aminobenzyl Alcohol (PABOH)

-

Protocol: This step involves the coupling of Fmoc-L-Citrulline to PABOH.

Step 3: Fmoc Deprotection of Fmoc-Cit-PABOH

-

Protocol: The Fmoc protecting group is removed using a solution of piperidine (B6355638) in DMF (e.g., 20%) at room temperature.

Step 4: Coupling of Fmoc-L-Valine

-

Protocol: The deprotected Cit-PABOH is reacted with an activated form of Fmoc-L-valine, such as Fmoc-Val-OSu, in DMF and stirred overnight at room temperature.[9]

Step 5: Fmoc Deprotection of Fmoc-Val-Cit-PABOH

-

Protocol: The Fmoc group is removed using a solution of piperidine in DMF at room temperature.[9]

Step 6: Coupling of 6-Maleimidohexanoic Acid (Mc)

-

Protocol: The deprotected Val-Cit-PABOH is reacted with an activated form of 6-maleimidohexanoic acid, such as Mc-OSu, in DMF at room temperature.[9]

Step 7: Activation of the PABC Hydroxyl Group

-

Protocol: The hydroxyl group of the PABC spacer is activated, for example, by reaction with p-nitrophenyl chloroformate (PNP-Cl), to facilitate subsequent conjugation to the payload.

| Synthesis Step | Typical Yield | Reference |

| Coupling of Fmoc-L-Citrulline to PABOH | 60-80% | [9] |

| Coupling of Fmoc-L-Valine | 85-95% (as a single diastereomer) | [9] |

| Coupling of 6-Maleimidohexanoic Acid | 85-97% (as a single diastereomer) | [9] |

Protocol 5: Determination of Drug-to-Antibody Ratio (DAR) by LC-MS

Objective: To determine the average number of drug-linker molecules conjugated to an antibody.

Materials:

-

ADC sample

-

Reducing agent (e.g., DTT) for cysteine-linked ADCs (optional)

-

Deglycosylating enzyme (e.g., PNGase F) (optional)

-

LC-MS system (e.g., Q-TOF)

-

Software for data deconvolution and DAR calculation

Procedure:

-

Sample Preparation: The ADC sample may be analyzed intact, or it can be reduced to separate light and heavy chains and/or deglycosylated to simplify the mass spectrum.

-

LC-MS Analysis: The prepared ADC sample is injected into an LC-MS system. A reversed-phase column is often used for separation.

-

Data Acquisition: Mass spectra of the eluting species are acquired.

-

Data Analysis: The raw mass spectra are deconvoluted to determine the masses of the different drug-loaded antibody species. The relative abundance of each species is determined from the peak areas in the deconvoluted spectrum.

-

DAR Calculation: The average DAR is calculated by taking the weighted average of the number of drugs per antibody for all detected species.[]

Conclusion

Carbamate linkers are integral to the design and development of advanced bioconjugates, offering a tunable and reliable means of attaching and releasing therapeutic payloads. A thorough understanding of their chemistry, stability, and cleavage mechanisms, coupled with robust experimental evaluation, is paramount for the successful translation of these complex molecules into effective and safe therapeutics. The protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals working in this exciting and rapidly evolving field.

References

- 1. benchchem.com [benchchem.com]

- 2. Kinetic Comparison of Trifluoroacetic Acid Cleavage Reactions of Resin-Bound Carbamates, Ureas, Secondary Amides, and Sulfonamides from Benzyl-, Benzhydryl-, and Indole-Based Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Material Safety of Benzyl (6-bromohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for Benzyl (6-bromohexyl)carbamate (CAS RN: 116784-97-5). The information is compiled from various safety data sheets to ensure a thorough understanding of the hazards, handling, and safety precautions required when working with this compound.

Section 1: Chemical and Physical Properties

This compound is a solid, appearing as a white to almost white powder or crystal.[1][2][3] While extensive quantitative data is not always available, the following table summarizes the key physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C14H20BrNO2 | [1][2] |

| Molecular Weight | 314.22 g/mol | [1][2][4] |

| Appearance | White to Almost white powder to crystal | [1][2][3] |

| Purity | >98.0% (HPLC)(N) | [1][2] |

| Melting Point | 49.0 to 53.0 °C | [2][3] |

| Boiling Point | No information available | [5][6] |

| Flash Point | No information available | [5][6] |

| Solubility | Soluble in Methanol | [2] |

| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) | [1][2] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are skin and eye irritation.[2][7]

| Hazard Classification (GHS) | Code | Statement |

| Skin Irritation | H315 | Causes skin irritation |

| Serious Eye Irritation | H319 | Causes serious eye irritation |

Hazard Pictogram:

Caption: GHS Exclamation Mark Pictogram.

Section 3: Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

Handling:

-